3-(Bromomethyl)-2-methanesulfonylthiophene
CAS No.: 2171800-34-1
Cat. No.: VC7725389
Molecular Formula: C6H7BrO2S2
Molecular Weight: 255.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2171800-34-1 |
|---|---|
| Molecular Formula | C6H7BrO2S2 |
| Molecular Weight | 255.14 |
| IUPAC Name | 3-(bromomethyl)-2-methylsulfonylthiophene |
| Standard InChI | InChI=1S/C6H7BrO2S2/c1-11(8,9)6-5(4-7)2-3-10-6/h2-3H,4H2,1H3 |
| Standard InChI Key | DJCFANBKLWARQC-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=C(C=CS1)CBr |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
-
Molecular Formula: C₆H₇BrO₂S₂
Predicted Physicochemical Data
Collision cross-section (CCS) values, critical for mass spectrometry applications, are computationally predicted as follows :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 254.91435 | 129.7 |
| [M+Na]⁺ | 276.89629 | 131.2 |
| [M-H]⁻ | 252.89979 | 129.2 |
These values suggest utility in analytical workflows for compound identification.
Synthesis and Reactivity
Synthetic Routes
While direct literature on the synthesis of 3-(bromomethyl)-2-methanesulfonylthiophene is sparse, analogous bromomethylthiophenes are typically synthesized via:
-
Bromination of Methylthiophenes: N-Bromosuccinimide (NBS) in solvents like CCl₄ or n-heptane under radical initiation (e.g., benzoyl peroxide) .
-
Sulfonation Reactions: Methanesulfonyl groups are introduced via electrophilic substitution or oxidation of thioether precursors .
For example, 3-methylthiophene derivatives undergo regioselective bromination at the methyl group, followed by sulfonation to install the methanesulfonyl moiety .
Reactivity Profile
-
The bromomethyl group serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki coupling, amination) .
-
The methanesulfonyl group enhances stability and modulates electronic properties, influencing downstream reactivity .
Applications in Drug Discovery
Biological Relevance
Though specific studies on 3-(bromomethyl)-2-methanesulfonylthiophene are lacking, structurally related bromomethylthiophenes exhibit:
-
Antithrombotic Activity: Derivatives like 2-(bromomethyl)-5-aryl-thiophenes show clot lysis (up to 31.5%) and haemolytic properties .
-
Antiparasitic Potential: Thiophene analogs are explored against Trypanosoma and Leishmania species .
Structure-Activity Relationships (SAR)
-
Electron-Withdrawing Groups: Methanesulfonyl groups may enhance metabolic stability and target binding .
-
Bromine as a Leaving Group: Facilitates functionalization for combinatorial chemistry .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume